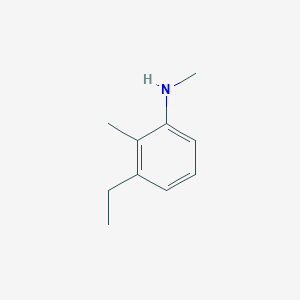

(3-Ethyl-2-methyl-phenyl)-methyl-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

3-ethyl-N,2-dimethylaniline |

InChI |

InChI=1S/C10H15N/c1-4-9-6-5-7-10(11-3)8(9)2/h5-7,11H,4H2,1-3H3 |

InChI Key |

LRNONPGXXXEYJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)NC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 2 Methyl Phenyl Methyl Amine

Exploration of Direct Amination Routes to the Aromatic Ring

Directly forming the C-N bond on the aromatic ring represents an atom-economical approach to synthesizing aryl amines. This can be achieved through catalytic amination of phenol precursors or via transition-metal-catalyzed cross-coupling reactions.

The direct amination of phenols offers a green alternative to traditional methods, with water as the sole byproduct. This strategy involves the reaction of a phenol, such as 3-ethyl-2-methylphenol, with an amine in the presence of a catalyst. The primary challenge lies in the high dissociation energy of the C-OH bond. Arenophilic metal catalysts, such as those based on rhodium or palladium, have been shown to facilitate this transformation. The mechanism is believed to proceed through π-coordination of the catalyst to the phenol, which enables a keto-enol tautomerization, followed by dehydrative condensation with the amine.

For the synthesis of (3-Ethyl-2-methyl-phenyl)-methyl-amine, this would involve the reaction of 3-ethyl-2-methylphenol with methylamine (B109427). Research into optimizing these conditions would focus on catalyst selection, temperature, and pressure to achieve high conversion and selectivity, minimizing side reactions such as etherification or hydrodeoxygenation.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of this compound via this method would typically involve the coupling of an aryl halide, such as 1-bromo-3-ethyl-2-methylbenzene, with methylamine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, palladium precursor, base, and solvent. For sterically hindered substrates like 1-bromo-3-ethyl-2-methylbenzene, bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. rug.nl Generations of specialized ligands (e.g., XPhos, RuPhos, BrettPhos) have been developed to improve reaction efficiency and expand the scope to include challenging aryl chlorides and tosylates. rug.nl

Research findings for the coupling of sterically hindered aryl halides with primary amines are summarized in the table below.

| Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 92 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 |

| [Pd(allyl)Cl]₂ | BrettPhos | LiHMDS | THF | 80 | 95 |

| Pd(OAc)₂ | t-BuXPhos | Cs₂CO₃ | Toluene | 100 | 91 |

Data extrapolated from studies on sterically analogous substrates.

Synthesis via Reductive Amination Pathways

Reductive amination is a highly reliable and widely used method for preparing amines from carbonyl compounds. organic-chemistry.org This two-step, often one-pot, process involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. researchgate.net

The key carbonyl precursor for the synthesis of this compound via this pathway is 3-ethyl-2-methylbenzaldehyde. The synthesis of this aldehyde can be accomplished through several established methods. One common approach is the oxidation of the corresponding benzyl (B1604629) alcohol, 3-ethyl-2-methylbenzyl alcohol, using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to avoid over-oxidation to the carboxylic acid.

Alternatively, formylation of a 3-ethyl-2-methylphenyl organometallic reagent, such as a Grignard or organolithium species, with a formylating agent like N,N-dimethylformamide (DMF) provides another direct route. researchgate.net Optimization of these precursor syntheses focuses on maximizing yield and purity, as impurities can interfere with the subsequent reductive amination step.

The reaction between 3-ethyl-2-methylbenzaldehyde and methylamine forms an intermediate imine, which is then reduced in situ. The choice of reducing agent is critical for the success of the reaction, influencing selectivity, functional group tolerance, and reaction conditions.

Hydride reagents are commonly employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are mild enough to selectively reduce the protonated imine intermediate over the starting aldehyde. organic-chemistry.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel, offers a greener alternative, although it may require higher pressures and temperatures and can be less chemoselective. researchgate.net The table below compares various reducing agents for this transformation.

| Reducing Agent | Catalyst/Additive | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| NaBH(OAc)₃ | Acetic Acid | Dichloroethane | 25 | 94 |

| NaBH₃CN | - | Methanol (B129727) | 25 | 89 |

| H₂ (50 psi) | 10% Pd/C | Ethanol | 40 | 91 |

| Phenylsilane (PhSiH₃) | [RuCl₂(p-cymene)]₂ | Toluene | 80 | 85 |

Data extrapolated from studies on structurally similar 2,3-dialkylbenzaldehydes.

Development of Novel N-Alkylation Protocols

A direct and efficient route to this compound is the N-methylation of the corresponding primary amine, 3-ethyl-2-methylaniline. While traditional alkylating agents like methyl iodide are effective, they often suffer from poor atom economy and the potential for over-alkylation to form quaternary ammonium (B1175870) salts. Modern protocols focus on catalytic methods that are more sustainable and selective.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful strategy for N-alkylation. acs.org In this process, a catalyst, typically based on ruthenium or iridium, temporarily dehydrogenates an alcohol (e.g., methanol) to form an aldehyde in situ. acs.orgacs.org This aldehyde then undergoes reductive amination with the primary amine, and the catalyst returns the "borrowed" hydrogen to reduce the intermediate imine, regenerating the catalyst and producing only water as a byproduct. researchgate.net This method allows for the use of safe and inexpensive alcohols like methanol as the alkylating source. acs.orgnih.gov

The table below presents data on various catalytic systems for the N-methylation of anilines.

| Catalyst System | Methyl Source | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| (DPEPhos)RuCl₂(PPh₃) | Methanol | Cs₂CO₃ | Methanol | 120 | 84 |

| [Ir(cod)Cl]₂ / NHC Ligand | Methanol | Cs₂CO₃ | Methanol | 110 | 88 |

| Cu/C | Formic Acid / PhSiH₃ | - | Acetonitrile (B52724) | 60 | 90 |

| Skeletal Cu-based catalyst | Methanol | - | Methanol | 140 | 86 |

Data extrapolated from studies on sterically hindered anilines. acs.orgresearchgate.netnih.gov

Strategies for Mono-methylation of the Amine Nitrogen

Achieving selective mono-N-methylation of primary anilines, such as 3-ethyl-2-methylaniline, presents a significant challenge due to the tendency towards over-alkylation, which forms tertiary amines and quaternary ammonium salts. The increased nucleophilicity of the secondary amine intermediate often makes it more reactive than the starting primary amine. Several strategies have been developed to overcome this, including classical reductive amination and modern catalytic approaches.

Reductive Amination: The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines. wikipedia.org This reaction utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent. mdpi.comname-reaction.com The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by a hydride transfer from formic acid. mdpi.comjk-sci.com The release of carbon dioxide as a byproduct drives the reaction to completion and makes it irreversible. wikipedia.orgjk-sci.com A key advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.orgorganic-chemistry.org For a primary amine like 3-ethyl-2-methylaniline, the process would occur twice to yield the N,N-dimethylated product, but careful control of stoichiometry can favor the mono-methylated product.

Catalytic N-Methylation with Methanol: More sustainable and atom-economical methods utilize methanol as a "green" methylating agent. researchgate.net These reactions typically proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, catalyzed by transition metal complexes, often based on ruthenium, iridium, or manganese. rsc.orgnih.gov The catalyst first dehydrogenates methanol to form formaldehyde in situ. This aldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen. nih.gov A significant advantage of this method is that water is the only byproduct. nih.gov Various catalytic systems have been developed that operate under mild conditions. For instance, cyclometalated ruthenium complexes have been shown to effectively methylate anilines at temperatures as low as 60°C with a base like NaOH. rsc.org Similarly, iridium(I) complexes and ruthenium complexes with specific phosphine ligands have demonstrated high efficiency and selectivity for mono-N-methylation under weak base conditions. nih.govacs.org

N-Methylation with Dimethyl Carbonate (DMC): Dimethyl carbonate (DMC) is an environmentally friendly and non-toxic methylating agent. Selective mono-N-methylation of anilines can be achieved using DMC, often under continuous flow conditions which allow for operation at high temperatures and pressures safely. The proposed mechanism involves an in situ protection-deprotection pathway where the aniline (B41778) first reacts with DMC to form a carbamate (B1207046) intermediate. This carbamate is then methylated, followed by decarboxylation to yield the mono-methylated aniline. This strategy effectively circumvents the issue of the secondary amine being more nucleophilic.

| Method | Methylating Agent | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Aqueous, near boiling wikipedia.org | Prevents quaternization wikipedia.org; High efficiency mdpi.com | Requires excess reagents; CO2 byproduct |

| Catalytic N-Methylation | Methanol | Ru, Ir, Mn complexes rsc.orgnih.gov | 60-140°C, often with a base (e.g., NaOH, Cs2CO3) rsc.orgnih.gov | High atom economy (water is the only byproduct) nih.gov; Green methylating agent researchgate.net | Requires expensive metal catalysts; May require elevated temperatures |

| Dimethyl Carbonate (DMC) Method | Dimethyl Carbonate | Base (e.g., DBU) | Continuous flow, high temperature/pressure | Green and non-toxic reagent; High selectivity for mono-methylation | Requires specialized equipment (flow reactor) |

Stereoselective Alkylation Approaches to Chiral Analogues

While this compound itself is achiral, the synthesis of chiral amines is a cornerstone of pharmaceutical development, as over 80% of drugs contain amine functionality, many of which are chiral. yale.edu Stereoselective approaches are therefore crucial for producing chiral analogues, where chirality might be introduced at a carbon atom alpha to the nitrogen or on a substituent.

One prominent strategy is the asymmetric hydrogenation of prochiral imines. acs.org An imine precursor, formed from a ketone and an amine, can be hydrogenated using a chiral transition-metal catalyst (e.g., based on iridium or rhodium) complexed with a chiral ligand. acs.org This approach can provide high enantioselectivity in the formation of the chiral amine. acs.org

Another powerful method involves the use of chiral auxiliaries, such as tert-butanesulfinamide. yale.edu This reagent can be condensed with an aldehyde or ketone to form a chiral N-sulfinyl imine. A subsequent nucleophilic addition (e.g., Grignard or organolithium reagent) to the C=N bond is directed by the chiral sulfinyl group, leading to high diastereoselectivity. The auxiliary can then be cleaved under mild acidic conditions to afford the chiral primary amine, which can be subsequently methylated. yale.edu This methodology is widely used in both academic and industrial settings for the synthesis of a vast array of chiral amines. yale.edu

| Approach | Key Step | Chirality Source | Description |

|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of a prochiral imine | Chiral metal catalyst (e.g., Ir-PHOX) acs.org | A C=N bond is selectively reduced to a C-N bond, creating a stereocenter with high enantiomeric excess (ee). |

| Chiral Auxiliary Method | Diastereoselective addition to a C=N bond | Chiral auxiliary (e.g., tert-butanesulfinamide) yale.edu | A removable chiral group is attached to the nitrogen, which directs the stereochemical outcome of a subsequent bond formation. The auxiliary is cleaved to reveal the chiral amine. |

Multi-Component Reaction Approaches for Aryl Amine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, offer a highly efficient and diversity-oriented approach to complex molecules. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of complex aryl amine scaffolds. wikipedia.orgorganicreactions.org

The Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide. wikipedia.org This reaction is exceptionally versatile and atom-economical, losing only a single molecule of water. wikipedia.org To construct a scaffold related to this compound, 3-ethyl-2-methylaniline could serve as the amine component. The reaction proceeds through the in situ formation of an imine from the aniline and an aldehyde, which is then activated by the carboxylic acid. Nucleophilic attack by the isocyanide, followed by an intramolecular Mumm rearrangement, yields the final product. wikipedia.org The Ugi reaction's power lies in its ability to generate large libraries of compounds by varying the four starting components, making it a valuable tool in drug discovery. nih.gov

The Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While it does not directly incorporate a separate amine component like the Ugi reaction, it can be used to build complex scaffolds that can be later converted to the desired aryl amine. For instance, a precursor containing a nitro group on the aromatic ring could be used in a Passerini reaction, with the nitro group being subsequently reduced to an amine and then methylated. The reaction is believed to proceed through a cyclic transition state involving hydrogen bonding. organic-chemistry.org

These MCRs provide rapid access to complex molecular architectures from simple, readily available starting materials, significantly streamlining synthetic sequences compared to traditional multi-step methods. nih.gov

Comparative Analysis of Synthetic Route Efficiency and Atom Economy

When evaluating synthetic routes, efficiency is measured not only by chemical yield but also by metrics that assess environmental impact, such as atom economy (AE) and reaction mass efficiency (RME). rsc.org Atom economy, a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

Classical Routes vs. Catalytic Routes: Traditional N-methylation methods, such as using methyl halides, suffer from poor atom economy due to the formation of stoichiometric amounts of salt byproducts. The Eschweiler-Clarke reaction shows better atom economy but still generates CO2 as waste. In contrast, catalytic N-methylation using methanol is highly atom-economical, as the only theoretical byproduct is water. nih.gov

Stepwise Synthesis vs. MCRs: Multi-component reactions like the Ugi reaction exhibit high atom economy and process efficiency. nih.gov By combining multiple transformations into a single pot, they reduce the number of synthetic steps, purification procedures, solvent usage, and waste generation compared to linear, stepwise syntheses. researchgate.net

Reductive Amination: Reductive amination protocols are generally considered green and efficient. wikipedia.org The use of catalytic hydrogenation or mild hydride reagents like sodium borohydride contributes to favorable efficiency metrics. wikipedia.orglibretexts.org

| Synthetic Strategy | Key Features | Atom Economy | Overall Efficiency | Notes |

|---|---|---|---|---|

| Eschweiler-Clarke Methylation | Reductive amination using HCHO/HCOOH wikipedia.org | Moderate | Good; One-pot reaction, often high yielding. | Generates CO2 waste. wikipedia.org |

| Catalytic Methylation (with Methanol) | Hydrogen autotransfer mechanism rsc.org | Excellent | High; Reduces waste significantly. | Water is the only byproduct. nih.gov Requires a catalyst. |

| Multi-Component Reactions (e.g., Ugi) | Convergent synthesis from ≥3 components wikipedia.org | Very High | Excellent; Reduces step count, solvent use, and waste. researchgate.net | Builds complex scaffolds in a single step. |

| Asymmetric Synthesis (Chiral Auxiliary) | Multi-step sequence (auxiliary attachment/removal) yale.edu | Lower | Moderate; Additional steps reduce overall yield and efficiency. | Necessary for producing specific stereoisomers. |

Mechanistic Studies of Reactions Involving 3 Ethyl 2 Methyl Phenyl Methyl Amine

Elucidation of Nucleophilic Reactivity at the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of (3-Ethyl-2-methyl-phenyl)-methyl-amine is the primary center of its nucleophilic character. However, the reactivity is modulated by the electronic effects of the substituted phenyl ring and the steric hindrance imposed by the ortho-methyl and the N-methyl groups.

The nucleophilicity of the amine nitrogen allows it to participate in substitution reactions, typically following an SN2 mechanism where it displaces a leaving group from an electrophilic carbon center. The kinetics and thermodynamics of such reactions are highly sensitive to the steric and electronic environment of the amine.

Studies on analogous secondary amines reacting with electrophiles show that these reactions generally follow second-order kinetics. researchgate.net The reaction rate is dependent on the concentration of both the amine and the electrophilic substrate. The steric bulk provided by the ortho-methyl and adjacent ethyl groups on the phenyl ring in this compound would be expected to decrease the reaction rate compared to less hindered anilines, by raising the energy of the transition state.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide insight into the transition state structure. For many nucleophilic substitution reactions involving amines, the entropy of activation is typically negative, indicating a more ordered transition state as the two reactant molecules combine. researchgate.net In some cases, reactions can be entropy-controlled. researchgate.net The relationship between reaction rate constants and the basicity of the amine (pKa) can often be described by the Brønsted equation, which provides a quantitative measure of the sensitivity of the reaction to the nucleophile's basicity. researchgate.net

Table 1: Representative Kinetic Data for Nucleophilic Substitution Reactions of Amines Note: This table presents generalized data for analogous amine reactions to illustrate typical kinetic parameters, as specific data for this compound is not available.

| Amine Type | Electrophile | Rate Constant (k) (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| Secondary Aromatic Amine | Alkyl Halide | 1.2 x 10⁻⁴ | 55 | -120 |

| Secondary Alicyclic Amine | Activated Alkene | 3.5 x 10⁻² | 42 | -95 |

| Primary Aromatic Amine | Alkyl Halide | 5.0 x 10⁻⁵ | 60 | -110 |

This compound can undergo nucleophilic addition to various electrophilic centers, most notably carbon-carbon and carbon-oxygen double and triple bonds. A common example is the conjugate or Michael addition to α,β-unsaturated systems. nih.gov In this reaction, the amine attacks the β-carbon of the unsaturated compound, leading to a zwitterionic or enolate intermediate that is subsequently protonated. nsf.gov

The reaction of secondary amines with activated alkynes is another well-documented addition reaction, where the nucleophilic attack on the alkyne leads to the formation of an enamine product. nih.gov The stereochemical outcome (E/Z) of such additions can be influenced by the solvent and the electronic nature of the substituents on the alkyne. nih.gov

Addition to carbonyl groups of aldehydes and ketones is also a characteristic reaction. ncert.nic.in The initial nucleophilic attack by the amine on the carbonyl carbon forms a tetrahedral intermediate known as a carbinolamine. For secondary amines like this compound, this intermediate can then dehydrate, especially under acidic catalysis, to form an enamine. ncert.nic.in

Investigation of Oxidative and Reductive Transformations

The nitrogen center of this compound is susceptible to both oxidation and reduction, leading to a variety of nitrogen-containing derivatives.

The oxidation of secondary amines can proceed through several pathways, depending on the oxidant and reaction conditions. A common transformation is N-oxidation, where the nitrogen atom is oxidized to form an N-oxide. This typically involves a direct attack on the nitrogen lone pair by an oxygen-transfer agent like a peroxy acid.

Alternatively, oxidation can occur via hydrogen abstraction from the N-methyl group or the nitrogen atom itself, often involving radical mechanisms. osti.gov Studies on the oxidation of simple amines like methylamine (B109427) show that hydrogen abstraction by oxygen (O2) can lead to aminyl radicals (CH3NH•) or α-aminoalkyl radicals (•CH2NH2). osti.govresearchgate.net These radical intermediates are highly reactive and can undergo further reactions, including coupling or further oxidation. For this compound, the presence of the aromatic ring would influence the stability of these intermediates and potentially open up additional reaction pathways.

The reduction of derivatives of this compound primarily involves the transformation of oxidized nitrogen species back to the parent amine. For instance, an N-oxide derivative can be selectively reduced back to the secondary amine using various reducing agents.

Common reagents for the reduction of amine N-oxides include trivalent phosphorus compounds (e.g., PCl3 or PPh3) or catalytic hydrogenation. The choice of reducing agent allows for controlled reduction without affecting other functional groups that might be present in the molecule. For example, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a mild and effective method for reducing N-oxides. Similarly, certain metal hydrides can be employed, although their reactivity must be controlled to prevent over-reduction or reduction of other functionalities. ncert.nic.in

Analysis of Carbon-Nitrogen Bond Cleavage Reactions

The carbon-nitrogen bonds in this compound, specifically the C(aryl)-N and N-C(methyl) bonds, can be cleaved under certain conditions. This process, often referred to as N-dealkylation or N-dearylation, is significant in both synthetic and metabolic contexts.

Mechanistically, the most common C-N bond cleavage for tertiary and secondary N-methyl amines is N-demethylation. nih.gov This process is frequently observed in metabolic pathways catalyzed by cytochrome P450 enzymes, which typically proceed through an initial oxidation at the carbon adjacent to the nitrogen (the α-carbon). This generates a carbinolamine intermediate, which is unstable and collapses, cleaving the N-C(methyl) bond to yield the corresponding secondary or primary amine and formaldehyde.

Structure-reactivity studies have shown that for a wide range of tertiary N-methyl amines, N-demethylation is a highly probable event whenever any alkyl-nitrogen bond cleavage is observed. nih.gov In contrast, the direct cleavage of an alkyl group from a ring nitrogen or the cleavage of a C(aryl)-N bond is generally less likely under typical metabolic conditions. nih.gov Chemical methods for C-N bond cleavage often require more drastic conditions, such as the Von Braun reaction (using CNBr) or catalytic hydrogenolysis, to break the relatively stable C-N bond.

Table 2: Summary of Reaction Types and Key Mechanistic Features

| Reaction Class | Specific Reaction | Key Intermediate(s) | Driving Factor / Conditions |

|---|---|---|---|

| Nucleophilic Substitution | SN2 Reaction | Pentacoordinate Transition State | Nucleophilicity of Amine; Electrophilicity of Substrate |

| Nucleophilic Addition | Michael Addition | Enolate / Zwitterion | Activated Alkene/Alkyne; Basic or Neutral pH |

| Nucleophilic Addition | Addition to Carbonyl | Carbinolamine | Acid/Base Catalysis |

| Oxidation | N-Oxidation | N-Oxide | Peroxy acids, other oxidants |

| Oxidation | Radical Oxidation | Aminyl or α-Aminoalkyl radical | Radical initiators; O₂ |

| C-N Bond Cleavage | N-Demethylation | Carbinolamine | Metabolic (e.g., CYP450) or chemical oxidation |

Information regarding mechanistic studies of reactions involving this compound is not available in the currently indexed scientific literature.

Extensive searches for detailed mechanistic studies, including N-dealkylation processes, intramolecular rearrangements, and proton transfer dynamics specifically for the chemical compound this compound, did not yield any relevant research findings.

General principles of reactions involving analogous secondary amines are well-documented. For instance, N-dealkylation is a known chemical transformation for many amines and can proceed through various mechanisms, such as oxidation or reaction with reagents like chloroformates or cyanogen (B1215507) bromide. nih.govthieme-connect.deresearchgate.net Similarly, the proton transfer dynamics and the role of amines in acid-base catalysis are fundamental concepts in organic chemistry, with reaction kinetics and mechanisms often being dependent on the specific structure of the amine and the reaction conditions. scispace.comresearchgate.net

However, without specific studies on this compound, any discussion on its reaction mechanisms would be speculative and not based on the required detailed research findings. The scientific community has not published specific data regarding the detailed mechanisms of N-dealkylation, intramolecular rearrangements facilitated by the amine functionality, or the proton transfer dynamics and acid-base catalysis in solution for this particular compound.

Therefore, the requested article with detailed research findings, data tables, and specific mechanistic insights for this compound cannot be generated at this time.

Computational Chemistry and Theoretical Analysis of 3 Ethyl 2 Methyl Phenyl Methyl Amine

Quantum Chemical Investigations of Molecular Structure and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in (3-Ethyl-2-methyl-phenyl)-methyl-amine are fundamental to its chemical behavior. Computational methods provide powerful tools to explore these characteristics at a molecular level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. youtube.combohrium.com This process involves minimizing the total energy of the molecule by systematically adjusting the bond lengths, bond angles, and dihedral angles.

The result of geometry optimization is a single, low-energy conformation. However, due to the presence of rotatable bonds (e.g., the C-N bond and the bonds of the ethyl group), the molecule can exist in multiple conformations. To map the energetic relationships between these different spatial arrangements, a potential energy surface (PES) scan is performed. This involves systematically rotating specific bonds and calculating the energy at each step. The resulting energy landscape reveals the various stable conformers (energy minima) and the transition states (energy maxima) that separate them, providing insight into the molecule's flexibility and the energy barriers to conformational change.

Illustrative Data Table: Optimized Geometric Parameters (Hypothetical) This table demonstrates the type of data obtained from a DFT geometry optimization. The values are hypothetical and for illustrative purposes only.

| Parameter | Bond/Angle | Value |

| Bond Length | C(aromatic)-N | 1.39 Å |

| Bond Length | N-C(methyl) | 1.45 Å |

| Bond Length | C(aromatic)-C(ethyl) | 1.52 Å |

| Bond Angle | C(aromatic)-N-C(methyl) | 118° |

| Dihedral Angle | C(ar)-C(ar)-N-C(me) | 45° |

Analysis of Aromatic Ring Conformations and Hindered Rotation Around C-N Bonds

A key structural feature of this compound is the bond between the nitrogen atom and the substituted phenyl ring. The rotation around this C(aromatic)-N bond is typically hindered due to steric interactions between the N-methyl group and the substituents on the aromatic ring, namely the ethyl and methyl groups at positions 3 and 2, respectively.

Computational analysis can quantify the rotational barrier around the C-N bond. By performing a relaxed scan of the dihedral angle defined by the atoms of the C-C-N-C backbone, an energy profile is generated. This profile shows the energy changes as the methylamino group rotates relative to the phenyl ring. The highest point on this profile corresponds to the transition state for rotation, where steric clash is maximized. The energy difference between this transition state and the ground state (the most stable conformer) is the rotational energy barrier. libretexts.org The presence of ortho (2-methyl) and meta (3-ethyl) substituents significantly influences this barrier, making a detailed computational study essential for understanding the molecule's conformational preferences. nih.gov

Illustrative Data Table: Rotational Barrier for C-N Bond (Hypothetical)

| Conformation | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Staggered (Minimum) | 45° | 0.0 |

| Eclipsed (Transition State) | 0° | 8.5 |

| Skew (Minimum) | 135° | 0.2 |

| Eclipsed (Transition State) | 180° | 7.9 |

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity. Computational methods allow for the quantification of various electronic properties that serve as descriptors of chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reaction Propensity

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the electron-rich aromatic ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring, representing potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and therefore more reactive. bohrium.comresearchgate.net

Illustrative Data Table: FMO Properties (Hypothetical)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, which aligns closely with the familiar Lewis structure concept. uni-muenchen.dempg.dersc.org This method allows for the quantification of charge distribution on each atom (NBO charges) and analyzes interactions between filled (donor) and empty (acceptor) orbitals.

Illustrative Data Table: NBO Charges and Key Interactions (Hypothetical)

| Atom/Interaction | Charge (e) / Energy (kcal/mol) | Description |

| N | -0.45 | NBO Charge |

| C(aromatic, attached to N) | +0.15 | NBO Charge |

| LP(N) -> π*(C-C)aromatic | 2.5 | Second-Order Perturbation Energy (Stabilization) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict spectroscopic data, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). khanacademy.org

For this compound, predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to confirm the proposed structure. The accuracy of these predictions depends on the level of theory and the consideration of solvent effects. researchgate.net Discrepancies between predicted and experimental shifts can also highlight interesting structural or electronic features not initially considered.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical)

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C(aromatic)-N | 148.5 | 149.2 |

| C(aromatic)-H | 115.0 - 130.0 | 114.5 - 129.8 |

| C(methyl)-N | 31.0 | 30.5 |

| C(ethyl)-CH₂ | 25.5 | 25.1 |

| C(ethyl)-CH₃ | 14.0 | 14.3 |

Solvent Effects on Molecular Properties and Reaction Pathways

The chemical behavior, reactivity, and physical properties of a molecule can be significantly influenced by the surrounding solvent. researchgate.netwikipedia.org Solvents can alter the electronic structure, dipole moment, and stability of both ground and excited states, thereby affecting spectroscopic properties and the kinetics and mechanisms of chemical reactions. researchgate.netdaneshyari.com For aromatic amines like this compound, solvent interactions are particularly important due to the presence of the polarizable aromatic ring and the nitrogen atom with its lone pair of electrons.

The properties of molecules such as their geometry, dipole moment, and polarizability can be affected by the polarity of the solvent. researchgate.netresearchgate.net This is due to the varied interactions with the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO). researchgate.netresearchgate.net Consequently, the solvent's polarity can impact the stability and reactivity of the molecule. researchgate.netresearchgate.net

Dipole Moment:

Hypothetical Data Table Based on Analogous Compounds:

| Compound | Solvent | Calculated Dipole Moment (Debye) |

|---|---|---|

| Aniline (B41778) | Vacuum | 1.53 |

| Aniline | Tetrahydrofuran | 1.85 |

| Aniline | Ethanol | 1.90 |

| N-Methylaniline | Vacuum | 1.65 |

| N-Methylaniline | Tetrahydrofuran | 2.01 |

| N-Methylaniline | Ethanol | 2.07 |

This table presents data for aniline and N-methylaniline from computational studies to illustrate the expected trend for this compound. daneshyari.com

Electronic Structure and Solvatochromism:

Solvatochromism is the phenomenon where the color of a solution changes with the solvent, which is a direct consequence of the solvent's effect on the electronic transitions of the solute molecule. wikipedia.org The absorption and emission spectra of aromatic amines are known to exhibit solvatochromic shifts. nih.govpsu.edu An increase in solvent polarity typically leads to a red shift (bathochromic shift) in the absorption spectrum of compounds with a charge-transfer character in their excited state. wikipedia.orgpsu.edu This is because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. wikipedia.orgpsu.edu

For this compound, it is expected to exhibit positive solvatochromism, with its absorption maximum shifting to longer wavelengths in more polar solvents. The extent of this shift would depend on the change in dipole moment upon excitation.

Hypothetical Solvatochromic Shift Data Based on Analogous Compounds:

| Compound | Solvent | Absorption Maximum (λmax, nm) |

|---|---|---|

| p-Nitroaniline | Cyclohexane | 325 |

| p-Nitroaniline | 1,4-Dioxane | 346 |

| p-Nitroaniline | Water | 381 |

This table shows the solvatochromic shift for p-Nitroaniline, a compound known for its significant charge-transfer character, illustrating the expected behavior. psu.edu

The rates and mechanisms of chemical reactions involving this compound are also expected to be solvent-dependent. wikipedia.orgresearchgate.net Solvents can influence reaction rates by stabilizing or destabilizing the reactants, transition states, and products to different extents. wikipedia.org

Nucleophilic Substitution Reactions:

In nucleophilic aromatic substitution (SNAr) reactions, where the amine acts as a nucleophile, the solvent can play a crucial role. Studies on the reactions of substituted anilines have shown that the reaction mechanism can shift from a polar SNAr pathway to a single electron transfer (SET) pathway depending on the solvent composition and the electronic properties of the aniline. For instance, in mixtures of methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), the reaction mechanism for less basic anilines proceeds via a polar SNAr mechanism, while for more basic anilines, a SET mechanism is favored as the DMSO content increases. Given that this compound is a substituted aniline, its reactivity in SNAr reactions would likely be modulated by the solvent system in a similar manner.

Electrophilic Substitution Reactions:

For electrophilic substitution reactions on the aromatic ring, the solvent can affect the reactivity by influencing the protonation state of the amino group. byjus.com In strongly acidic media, the aniline nitrogen can be protonated to form an anilinium ion. This converts the electron-donating amino group into a deactivating, meta-directing ammonium (B1175870) group, thereby reducing the rate of electrophilic attack and altering the regioselectivity. byjus.com The choice of solvent can thus be critical in controlling the outcome of such reactions.

Reaction Kinetics:

The rates of reactions are often correlated with solvent polarity parameters. chemrxiv.orgiupac.org For reactions proceeding through a polar transition state, an increase in solvent polarity generally leads to an increase in the reaction rate, as the polar solvent stabilizes the charged transition state more effectively than the less polar reactants. wikipedia.orgstackexchange.com Conversely, if the reactants are more polar than the transition state, a more polar solvent will slow down the reaction. stackexchange.com For a hypothetical reaction where this compound participates, a careful analysis of the polarity of the reactants and the transition state would be necessary to predict the effect of the solvent on the reaction rate.

Illustrative Data on Solvent Effects on Reaction Rates:

| Reaction | Solvent | Relative Rate Constant |

|---|---|---|

| SN2 reaction of 1-bromobutane (B133212) with N3- | Methanol (Protic) | 1 |

| DMF (Aprotic) | 2800 | |

| Acetonitrile (B52724) (Aprotic) | 5000 |

This table demonstrates the significant impact of solvent type (protic vs. aprotic) on the rate of an SN2 reaction, highlighting the importance of solvent choice in chemical kinetics. wikipedia.org

Advanced Analytical Methodologies for Characterization of 3 Ethyl 2 Methyl Phenyl Methyl Amine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For (3-Ethyl-2-methyl-phenyl)-methyl-amine (C₁₀H₁₅N), the theoretical exact mass is 149.1204 g/mol . HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this value to within a few parts per million (ppm), allowing for the confident determination of the compound's molecular formula.

Beyond precise mass measurement, mass spectrometry provides structural information through the analysis of fragmentation patterns. docbrown.info When the ionized molecule (molecular ion, [M]⁺) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of this compound is expected to be analogous to its isomer, N-ethyl-N-methylaniline. nist.gov Key fragmentation pathways would include the loss of the N-methyl group (a loss of 15 Da) and the N-ethyl group (a loss of 29 Da). The most prominent fragmentation process for N-alkyl anilines is typically alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. This would result in a highly stable, resonance-delocalized cation, which often represents the base peak in the spectrum. docbrown.info

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like N-alkylated aromatic amines. koreascience.krbaua.de Method development for this compound involves optimizing both the chromatographic separation and the mass spectrometric detection.

The separation is typically achieved on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). A programmed temperature ramp is employed to ensure good peak shape and resolution from any impurities or related derivatives. The compound's retention time under specific conditions serves as a primary identifier. Following separation, the analyte enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum, with its unique molecular ion and fragmentation pattern, provides definitive confirmation of the compound's identity. nih.gov For quantitative analysis, the method can be calibrated using standards, and selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. koreascience.kr

| Parameter | Typical Value/Condition | Purpose |

| GC System | Gas Chromatograph with Autosampler | Automated and precise injection |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Inert, medium polarity for good separation |

| Carrier Gas | Helium or Hydrogen | Constant flow (e.g., 1.0 mL/min) |

| Inlet Temp. | 250-280 °C | Ensure complete volatilization |

| Oven Program | Initial 80°C, ramp 10-20°C/min to 300°C | Separate analytes based on boiling point |

| MS System | Quadrupole or Ion Trap Mass Spectrometer | Mass analysis and detection |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns |

| MS Source Temp. | 230 °C | Maintain analyte in gas phase |

| MS Quad Temp. | 150 °C | Stable ion transmission |

| Acquisition Mode | Full Scan (e.g., m/z 40-450) and/or SIM | Identification and quantification |

For complex matrices or when higher sensitivity is required, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govkit.edu This technique is particularly valuable for analyzing aromatic amines in various samples. nih.gov LC-MS/MS couples the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. chapman.edu

A typical method for this compound would utilize a reversed-phase C18 column for separation. jcpsp.pk The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., 0.1% formic acid) added to promote the protonation of the amine and improve peak shape. kit.edujcpsp.pk

Detection is achieved using an electrospray ionization (ESI) source, which is ideal for polar molecules like protonated amines, operating in positive ion mode. kit.edu The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecular ion, [M+H]⁺, m/z 150.1) is selected, fragmented, and one or more specific product ions are monitored. This process provides exceptional selectivity and allows for accurate quantification even at very low concentrations. nih.gov

| Parameter | Typical Value/Condition | Purpose |

| LC System | UHPLC/HPLC System | High-resolution separation |

| Column | C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 2.7 µm) | Reversed-phase separation |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, promotes ionization |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution |

| Flow Rate | 0.2-0.5 mL/min | Optimized for column dimensions |

| MS System | Triple Quadrupole Mass Spectrometer | High selectivity and sensitivity |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes amines |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Specific and quantitative detection |

| MRM Transition | Precursor Ion (m/z 150.1) -> Product Ion(s) | Unambiguous identification and quantification |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.netst-andrews.ac.uk For this compound, NMR experiments confirm the precise arrangement and connectivity of the ethyl, methyl, and N-methyl groups on the aromatic ring. Both ¹H and ¹³C NMR spectra provide distinct signals for each chemically non-equivalent nucleus in the molecule. st-andrews.ac.uk

While 1D ¹H and ¹³C NMR spectra provide initial data, a full and unambiguous assignment requires advanced 2D NMR techniques. ipb.pt These experiments reveal correlations between different nuclei, allowing the molecular puzzle to be pieced together definitively.

¹H NMR: The ¹H spectrum would show distinct signals for the three aromatic protons, a triplet and quartet for the ethyl group, a singlet for the aromatic methyl group, and a singlet for the N-methyl group.

¹³C NMR: The ¹³C spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule (six aromatic, four aliphatic).

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A clear cross-peak would be observed between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to assign the carbon signals for all protonated carbons (the three aromatic C-H, the N-CH₃, the Ar-CH₃, and the two carbons of the ethyl group).

The N-methyl protons to the aromatic carbon C1.

The aromatic methyl protons to aromatic carbons C1, C2, and C3.

The ethyl methylene protons to aromatic carbon C3. These correlations unambiguously establish the 1,2,3-substitution pattern on the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations, which can help confirm the substitution pattern by identifying protons that are close to each other. For example, a NOESY correlation might be observed between the N-methyl protons and the aromatic proton at the C6 position. ipb.pt

| Atom | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Key HMBC Correlations (from ¹H) |

| Aromatic-H (3) | ~6.8-7.2 (m) | ~115-130 | Aromatic and Aliphatic Carbons |

| N-CH₃ | ~2.8 (s, 3H) | ~30 | C1, C(Aromatic) |

| Ar-CH₃ | ~2.3 (s, 3H) | ~18 | C1, C2, C3 |

| -CH₂-CH₃ | ~2.6 (q, 2H) | ~25 | C2, C3, C4, Ar-CH₃ |

| -CH₂-CH₃ | ~1.2 (t, 3H) | ~15 | -CH₂-CH₃ |

| C1 (C-N) | - | ~150 | N-CH₃, H at C6 |

| C2 (C-CH₃) | - | ~135 | Ar-CH₃, H at C6 |

| C3 (C-CH₂CH₃) | - | ~140 | -CH₂-CH₃ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, primarily Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bonds to a higher vibrational state (e.g., stretching or bending). This provides a molecular "fingerprint" that can confirm the presence of key structural features. researchgate.net

The FTIR spectrum of this compound would display a series of absorption bands confirming its identity. The absence of a strong, broad band around 3300-3500 cm⁻¹ would indicate the tertiary nature of the amine (no N-H bond). Key expected absorptions include C-H stretches for both the aromatic ring and the aliphatic side chains, C-N stretching, and characteristic aromatic C=C bending vibrations. The pattern of overtone bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ can provide further evidence for the 1,2,3-trisubstituted aromatic ring pattern. epa.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |

| C=C Stretch (Aromatic) | Aromatic Ring | 1580 - 1610 and 1450 - 1500 |

| C-N Stretch | Aryl-N, Alkyl-N | 1250 - 1350 |

| C-H Bending (Out-of-Plane) | Trisubstituted Benzene (B151609) | 750 - 880 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that probes the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure and composition. The analysis of this compound by Raman spectroscopy would be expected to reveal characteristic vibrational frequencies associated with its distinct functional groups and aromatic framework.

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl and ethyl groups, these vibrations are expected in the 2850-3000 cm⁻¹ range.

C-N Stretching: The stretching vibration of the N-methyl group and its attachment to the phenyl ring would likely appear in the 1250-1350 cm⁻¹ region.

Ring Vibrations: The characteristic vibrations of the substituted benzene ring would be present in the 1400-1600 cm⁻¹ range.

Ethyl and Methyl Group Deformations: Bending and rocking vibrations of the ethyl and methyl substituents would contribute to signals in the lower frequency "fingerprint" region (below 1400 cm⁻¹).

A comparative analysis with structurally related molecules, such as N-methylaniline, shows similar characteristic peaks. For instance, studies on N-methylaniline have identified key Raman bands that help in understanding its molecular structure and how it changes during processes like polymerization. researchgate.net

A hypothetical data table for the expected prominent Raman shifts for this compound is presented below, based on established group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃, C₂H₅) | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1580 - 1620 |

| C=C Aromatic Ring Stretch | 1450 - 1550 |

| C-N Stretch (Aromatic-N) | 1250 - 1350 |

| C-H Bend (Aliphatic) | 1375 - 1470 |

| In-plane C-H Bend (Aromatic) | 1000 - 1300 |

| Out-of-plane C-H Bend (Aromatic) | 700 - 900 |

Further experimental research is necessary to acquire the actual Raman spectrum of this compound and validate these theoretical predictions.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest literature surveys, a crystal structure for the specific compound this compound has not been reported. However, the principles of crystal engineering and analysis of related structures allow for a discussion of the anticipated molecular architecture. The formation of a suitable single crystal is a prerequisite for such analysis. bates.edu

The molecular structure of this compound features a substituted aniline (B41778) core. The presence of the ethyl and methyl groups on the phenyl ring, along with the N-methyl group, will influence the crystal packing through steric and weak intermolecular interactions. It is plausible that C-H···π interactions could play a role in stabilizing the crystal lattice.

For context, the crystal structures of various aniline derivatives have been extensively studied, revealing insights into their packing motifs. For example, the analysis of other substituted anilines often shows the formation of hydrogen-bonded networks if suitable donor and acceptor groups are present. In the case of this compound, which is a tertiary amine, classical N-H···N hydrogen bonding is absent.

A hypothetical table of crystallographic parameters that would be determined from an X-ray diffraction experiment is provided below. These values are essential for a complete description of the crystal structure.

| Parameter | Description | Hypothetical Value (Example) |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 8.2, c = 12.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105, γ = 90 |

| V (ų) | The volume of the unit cell. | 1002 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.15 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would be a significant contribution to the chemical literature, providing a benchmark for computational modeling and a deeper understanding of its solid-state properties.

Derivatization Strategies for Enhanced Analysis and Functionalization of 3 Ethyl 2 Methyl Phenyl Methyl Amine

Development of Novel Derivatization Reagents for Targeted Amine Modification

The secondary amine functionality of (3-Ethyl-2-methyl-phenyl)-methyl-amine allows for a variety of derivatization reactions. The development of novel reagents is driven by the need for improved sensitivity, selectivity, and chromatographic behavior in analytical applications, as well as for creating new molecular entities in synthetic chemistry.

Acylation is a widely used method for the derivatization of primary and secondary amines. researchgate.net Reagents such as acyl chlorides and chloroformates react with the amine to form stable amides and carbamates, respectively. researchgate.net These derivatives often exhibit increased volatility, which is advantageous for gas chromatography (GC) analysis. researchgate.net For instance, reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) and 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF) are capable of reacting with primary, secondary, and tertiary amines to form carbamates. researchgate.net Similarly, 2,3,4,5,6-pentafluorobenzoyl chloride (PFBOC) reacts with primary and secondary amines via acylation. researchgate.net

For liquid chromatography (LC) applications, especially when coupled with mass spectrometry (MS), derivatization can enhance ionization efficiency and improve detection limits. Novel reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) have been developed for the rapid analysis of amines and amino acids. nih.gov APDS reacts with amino groups under mild conditions to form derivatives that are readily analyzed by LC-ESI-MS/MS. nih.gov Another approach involves multi-functional derivatization, where reagents are designed to react with multiple functional groups in a molecule. nih.gov For example, a two-step derivatization can be employed where one reagent targets amine and hydroxyl groups, and a second reagent targets carboxylate groups. nih.gov

The table below summarizes some common classes of derivatizing reagents applicable to secondary amines like this compound.

Table 1: Common Derivatizing Reagents for Secondary Amines

| Reagent Class | Example Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| Acyl Halides | 2,3,4,5,6-Pentafluorobenzoyl chloride (PFBOC) | N-Acyl Amide | Increased volatility for GC, electron-capture detection |

| Chloroformates | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Carbamate | UV or fluorescence detection in HPLC |

| Isothiocyanates | Phenyl isothiocyanate (PITC) | Thiourea | UV detection in HPLC |

Optimization of Derivatization Protocols for Quantitative Analysis

For quantitative analysis, it is crucial to optimize the derivatization protocol to ensure complete and reproducible reaction, leading to accurate and precise measurements. Key parameters that require optimization include the choice of solvent, reagent concentration, reaction temperature, reaction time, and pH.

The derivatization of amines is often performed in aprotic polar solvents like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction. nih.govresearchgate.net The amount of derivatizing reagent is typically used in excess to drive the reaction to completion. nih.gov For instance, a molar ratio of at least 1:10 (analyte to reagent) is often recommended. nih.gov

The reaction kinetics are influenced by temperature and time. While some reactions are rapid and can be completed at room temperature, others may require heating to achieve a reasonable reaction rate. nih.govsigmaaldrich.com For example, derivatization with DMQC-OSu is typically carried out at 50°C for 40 minutes. sigmaaldrich.com The pH of the reaction medium is also critical, especially for aqueous samples. researchgate.net Basic conditions, often achieved using a borate (B1201080) buffer, are commonly employed to deprotonate the amine, making it more nucleophilic. researchgate.netrsc.org

After derivatization, a quenching step may be necessary to remove excess reagent, which could interfere with the analysis. nih.gov This can be achieved by adding a small amount of water or another reactive species. nih.gov The stability of the resulting derivative is also a significant consideration for reliable quantitative analysis. sigmaaldrich.com

The following table outlines a hypothetical optimization process for the derivatization of this compound with a generic acyl chloride for GC-MS analysis.

Table 2: Hypothetical Optimization of Derivatization for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Solvent | Acetonitrile | Dichloromethane | Tetrahydrofuran | Acetonitrile |

| Reagent:Amine Ratio | 2:1 | 5:1 | 10:1 | 10:1 |

| Temperature | Room Temp | 50°C | 80°C | 50°C |

| Time | 15 min | 30 min | 60 min | 30 min |

Chiral Derivatization for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is often necessary, particularly in pharmaceutical contexts. Chiral derivatization is an indirect method for separating enantiomers using achiral chromatography. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral column. researchgate.net

A variety of CDAs are available for the derivatization of amines. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-known CDA that reacts with amino groups under alkaline conditions to yield diastereomers that can be separated by HPLC. nih.gov Other examples include N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester and Edman-type reagents like (R/S)-4-(3- isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS). nih.govnih.gov

The choice of CDA depends on the functional group present in the analyte and the analytical technique being used. For GC analysis, chiral reagents that produce volatile diastereomers are required. registech.com The success of this method relies on the chemical and enantiomeric purity of the CDA and the absence of racemization during the derivatization reaction. wikipedia.org

Table 3: Examples of Chiral Derivatizing Agents for Amines

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Group on CDA | Functional Group Targeted |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Fluoroaromatic | Primary and Secondary Amines |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | (S)-NIFE | Activated Carbonyl | Secondary Amino Acids |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Chloroformate | Primary and Secondary Amines, Thiols |

Derivatization as an Intermediate Step in Multi-Step Organic Syntheses

In organic synthesis, derivatization is not only used for analysis but also as a crucial step to modify the reactivity of a functional group or to introduce new functionalities. The secondary amine of this compound can be derivatized to facilitate subsequent transformations.

One common strategy is the formation of an amide, which can then be reduced to a tertiary amine. For example, the reaction of this compound with an acid chloride in the presence of a base like sodium hydroxide (B78521) (Schotten-Baumann reaction) yields an amide. youtube.com This amide can subsequently be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to afford a tertiary amine. youtube.com

Another synthetic strategy is reductive amination. While typically used to form secondary or tertiary amines from primary amines or ammonia (B1221849), the principle can be adapted. libretexts.org For instance, the secondary amine could potentially be used in reactions with aldehydes or ketones under reducing conditions to form more complex tertiary amines.

The amine group can also be protected during a multi-step synthesis to prevent it from reacting with reagents intended for other parts of the molecule. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups can be introduced by reacting the amine with reagents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), respectively. The protecting group can then be removed under specific conditions later in the synthetic sequence.

The synthesis of related compounds can also provide insight. For example, the synthesis of (3-Ethynyl-phenyl)-methyl-amine has been reported from 3-ethynylaniline (B136080) via methylation using methanol (B129727) and a palladium on carbon catalyst. researchgate.net This suggests that similar methylation or ethylation strategies could be employed in the synthesis or derivatization of related aniline (B41778) structures.

Enzymatic and Biocatalytic Transformations of 3 Ethyl 2 Methyl Phenyl Methyl Amine

Investigation of Enzyme-Mediated Chemical Modifications (In Vitro Studies)

In vitro studies using isolated enzymes or microsomal preparations are fundamental to understanding the metabolic fate of compounds and exploring their potential as substrates for biocatalytic synthesis. nih.govresearchgate.net For (3-Ethyl-2-methyl-phenyl)-methyl-amine, key enzymatic modifications would likely target the N-methyl group and the aromatic ring.

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the metabolism of a vast array of drugs and foreign compounds. nih.govnih.gov A primary metabolic pathway for secondary and tertiary amines is oxidative N-dealkylation. nih.govnih.gov

N-Dealkylation: For this compound, a secondary amine, the most probable P450-mediated transformation is N-demethylation. This process is initiated by the hydroxylation of the carbon atom on the methyl group that is directly attached to the nitrogen. nih.gov This creates an unstable carbinolamine intermediate which then spontaneously decomposes to yield the primary amine, 3-ethyl-2-methyl-aniline, and formaldehyde. nih.govmdpi.com This reaction is a critical step in the detoxification and clearance of many xenobiotics. mdpi.com

The general mechanism is as follows: this compound + O₂ + NADPH + H⁺ → [(3-Ethyl-2-methyl-phenyl)-N-(hydroxymethyl)-amine] + H₂O + NADP⁺ [(3-Ethyl-2-methyl-phenyl)-N-(hydroxymethyl)-amine] → 3-Ethyl-2-methyl-aniline + Formaldehyde

Studies on analogous N-methylanilines and other secondary amines have extensively documented this N-dealkylation pathway, catalyzed by various P450 isoforms such as CYP2C11, CYP2C19, and CYP3A4. nih.govnih.govdoi.org The specific isoforms involved and the rate of metabolism would depend on the precise substitution pattern of the aromatic ring. doi.orgacs.org

N-Methylation: While P450 enzymes are primarily known for N-dealkylation, the reverse reaction, N-methylation, is less common for this enzyme class. N-methylation is typically carried out by other enzyme families, such as the N-methyltransferases, which use S-adenosyl methionine (SAM) as a methyl group donor. However, the mechanism of P450-catalyzed N-dealkylation is essentially irreversible due to the spontaneous decomposition of the carbinolamine intermediate. nih.gov

Table 1: Predicted P450-Mediated N-Dealkylation of this compound This table is illustrative and based on known P450 functions.

| Enzyme System | Transformation | Substrate | Probable Product(s) | Cofactor | Reference |

|---|---|---|---|---|---|

| Cytochrome P450 (e.g., CYP2C, CYP3A families) | Oxidative N-Demethylation | This compound | 3-Ethyl-2-methyl-aniline, Formaldehyde | NADPH | nih.gov, doi.org |

While this compound itself is achiral, the introduction of a chiral center or the use of prochiral precursors opens up possibilities for stereoselective enzymatic reactions. The field of biocatalysis has developed a powerful toolbox of enzymes for the synthesis of chiral amines, which are crucial building blocks for pharmaceuticals. nih.govresearchgate.net

Transaminases (TAs): Amine transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.govfrontiersin.org For instance, a prochiral ketone precursor, 1-(3-ethyl-2-methyl-phenyl)ethan-1-one, could theoretically be converted into a chiral primary amine by a transaminase. Extensive protein engineering has broadened the substrate scope of transaminases to accept bulky aromatic substrates, achieving high enantioselectivity (>99% ee). nih.govacs.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These NAD(P)H-dependent enzymes are highly effective in the asymmetric reduction of imines and the reductive amination of ketones to produce chiral secondary and tertiary amines. nih.govmdpi.com A chemoenzymatic approach could involve the chemical formation of an imine from 3-ethyl-2-methyl-aniline and a ketone, followed by stereoselective reduction by an IRED to yield a chiral secondary or tertiary amine. Recently discovered multifunctional IREDs can even catalyze a conjugate reduction and reductive amination in a single step. acs.orgnih.govresearchgate.net

Monoamine Oxidases (MAOs): MAOs catalyze the oxidative deamination of amines to imines. nih.gov They can be used in the deracemization of racemic amines. In a coupled system, a non-selective reducing agent can convert the imine back to the racemic amine, while the MAO selectively oxidizes one enantiomer, leading to the accumulation of the desired enantiopure amine. mdpi.com Directed evolution has been applied to engineer MAOs to act on bulkier aromatic amines. nih.gov

Table 2: Potential Stereoselective Reactions with Related Substrates This table outlines hypothetical applications of enzyme classes based on established reactivities.

| Enzyme Class | Reaction Type | Hypothetical Substrate | Potential Chiral Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Transaminase (TA) | Asymmetric Amination | 1-(3-Ethyl-2-methyl-phenyl)ethan-1-one | (R)- or (S)-1-(3-Ethyl-2-methyl-phenyl)ethan-1-amine | High enantioselectivity | frontiersin.org, nih.gov |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | 3-Ethyl-2-methyl-aniline + Prochiral Ketone | Chiral secondary amine | Synthesis of secondary/tertiary amines | nih.gov, mdpi.com |

| Monoamine Oxidase (MAO) | Kinetic Resolution / Deracemization | Racemic chiral amine analog | Enantiopure chiral amine | Enantioselective oxidation | mdpi.com, nih.gov |

Biocatalyst Screening and Engineering for Specific Reaction Pathways

The practical application of enzymes in synthesis often requires catalysts with high activity, stability, and specificity for non-natural substrates like this compound. Biocatalyst screening and protein engineering are essential tools to develop bespoke enzymes for desired transformations. nih.govfrontiersin.org

The process typically begins with screening a diverse collection of wild-type or pre-engineered enzymes. For example, commercially available screening kits contain a panel of transaminases from different microbial origins, which often exhibit complementary stereoselectivities (i.e., producing either the (R)- or (S)-enantiomer). acs.org Initial screening can identify a "hit"—an enzyme showing at least trace activity for the target reaction.

Once a hit is identified, protein engineering techniques, such as directed evolution or rational design, are employed to enhance its properties. Directed evolution involves creating libraries of mutant enzymes and screening them for improved performance under process conditions. This has been successfully used to engineer transaminases and monoamine oxidases to accept bulky aromatic substrates, increase thermal stability, and improve catalytic efficiency. nih.govacs.org For instance, the activity of an amine transaminase for the synthesis of a precursor to the drug Sacubitril was increased dramatically through 11 rounds of evolution, enabling high productivity at industrial scale. acs.org Computational redesign can also guide mutations to the enzyme's active site to better accommodate a specific substrate. nih.gov

Chemoenzymatic Syntheses Utilizing this compound as Substrate

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of biocatalysis. This compound or its precursors could be integrated into multi-step syntheses to create more complex molecules.

One potential route involves using the parent primary amine, 3-ethyl-2-methyl-aniline, which can be synthesized biocatalytically. Recent advancements have demonstrated the use of nitroreductase (NR) enzymes in continuous flow reactors to produce a wide range of functionalized anilines from their corresponding nitroaromatic precursors. nih.govnih.govacs.org This biocatalytic reduction is highly chemoselective and avoids the use of high-pressure hydrogen and expensive precious-metal catalysts. nih.govacs.org

The resulting aniline (B41778) is a versatile building block. It can be further functionalized using enzymatic cascade reactions. acs.org For example, a cascade involving a transaminase and an amine dehydrogenase could be designed for deracemization or to create a new chiral center. acs.org Furthermore, engineered P450 enzymes have been shown to catalyze novel C-H amination reactions, converting azides into cyclic amines like oxazolidinones or sultams. acs.orgacs.org A synthetic derivative of this compound containing a suitable azide (B81097) group could potentially be a substrate for such an engineered P450, leading to novel heterocyclic structures.

Table 3: Illustrative Chemoenzymatic Synthesis Pathway This table presents a hypothetical multi-step synthesis involving both chemical and enzymatic steps.

| Step | Reaction | Catalyst Type | Substrate | Product | Reference |

|---|---|---|---|---|---|

| 1 | Nitro Reduction | Biocatalyst (Nitroreductase) | 1-Ethyl-2-methyl-3-nitrobenzene | 3-Ethyl-2-methyl-aniline | nih.gov, acs.org |

| 2 | N-Methylation | Chemical Catalyst | 3-Ethyl-2-methyl-aniline | This compound | N/A (Standard chemical method) |

| 3 | C-H Functionalization | Engineered Biocatalyst (e.g., P411) | Azide-functionalized derivative | Novel heterocyclic compound | acs.org, acs.org |

Structure Reactivity and Structure Property Relationships of 3 Ethyl 2 Methyl Phenyl Methyl Amine Analogues

Systematic Variation of Aromatic Substituents (e.g., position, electronic nature) and their Impact on Amine Reactivity

The reactivity of the amine functionality in aniline (B41778) derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. These substituents can exert electronic effects (both inductive and resonance) that modulate the electron density on the nitrogen atom, thereby influencing its nucleophilicity and basicity.

Electronic Effects of Substituents:

Electron-donating groups (EDGs) , such as alkyl (e.g., methyl, ethyl) and alkoxy groups, increase the electron density on the nitrogen atom. This enhancement of electron density makes the lone pair of electrons on the nitrogen more available for donation to an electrophile, thus increasing the amine's basicity and nucleophilicity. pharmaguideline.comquora.com For instance, parasubstituted anilines with electron-releasing groups are generally more basic than their ortho-substituted counterparts due to the "para effect". pharmaguideline.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, decrease the electron density on the nitrogen atom. This is achieved by withdrawing electron density from the aromatic ring through inductive and/or resonance effects, making the nitrogen lone pair less available and thus decreasing the amine's basicity and nucleophilicity. pharmaguideline.com

The position of the substituent is also critical. Ortho substituents, regardless of their electronic nature, can introduce steric hindrance around the amino group, which can affect its reactivity. Furthermore, the electronic influence of a substituent is generally more pronounced from the para and ortho positions compared to the meta position due to the direct resonance interactions.

Hammett Equation:

A quantitative approach to understanding these electronic effects is provided by the Hammett equation:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for a reaction of a substituted aniline.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted aniline.

σ (sigma) is the substituent constant , which depends on the nature and position of the substituent and quantifies its electronic effect. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. libretexts.orgwikipedia.org

ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to substituent effects. libretexts.orgwikipedia.org

Below is a table of Hammett constants for various substituents, illustrating their electronic influence.

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.08 | -0.65 |

| -OH | 0.13 | -0.38 |

| -OCH₃ | 0.11 | -0.28 |

| -CH₃ | -0.06 | -0.14 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.15 |

| -Cl | 0.37 | 0.24 |

| -Br | 0.40 | 0.26 |

| -CN | 0.62 | 0.70 |

| -NO₂ | 0.71 | 0.81 |

Data sourced from multiple literature sources.